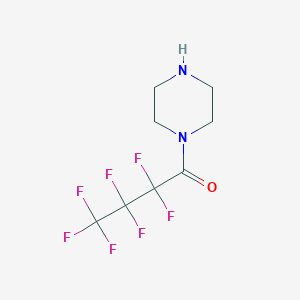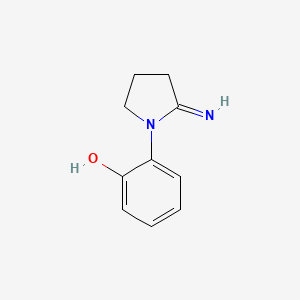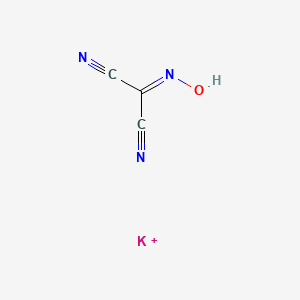![molecular formula C21H32N2O3 B14141455 2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate CAS No. 1212447-30-7](/img/structure/B14141455.png)
2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[(1,7,7-Trimethylbicyclo[221]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate is a complex organic compound with a unique structure that includes a bicyclic heptane ring and a phenylcarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate typically involves multiple steps. One common route includes the reaction of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl alcohol with ethylene oxide to form the corresponding ether. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylcarbamate group, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenylcarbamates.
Aplicaciones Científicas De Investigación
2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty polymers and as an additive in coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Isobornyl acetate: Similar bicyclic structure but with an acetate group.
Bornyl valerate: Another bicyclic compound with a valerate ester group.
Isobornyl isovalerate: Contains a similar bicyclic core with an isovalerate ester group.
Uniqueness
2-({2-[(1,7,7-Trimethylbicyclo[221]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate is unique due to its combination of a bicyclic heptane ring and a phenylcarbamate group This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above
Propiedades
Número CAS |
1212447-30-7 |
|---|---|
Fórmula molecular |
C21H32N2O3 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
2-[2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]ethylamino]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C21H32N2O3/c1-20(2)16-9-10-21(20,3)18(15-16)25-13-11-22-12-14-26-19(24)23-17-7-5-4-6-8-17/h4-8,16,18,22H,9-15H2,1-3H3,(H,23,24) |
Clave InChI |
LBEOWKDSFZCIPA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)OCCNCCOC(=O)NC3=CC=CC=C3)C)C |
Solubilidad |
10.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-2-methoxy-1-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B14141380.png)




![N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14141415.png)


![1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide](/img/structure/B14141440.png)
![Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14141448.png)
![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
![(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14141465.png)


